6-Fluoroserotonin

Descripción

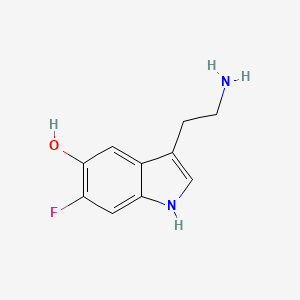

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

62105-96-8 |

|---|---|

Fórmula molecular |

C10H11FN2O |

Peso molecular |

194.21 g/mol |

Nombre IUPAC |

3-(2-aminoethyl)-6-fluoro-1H-indol-5-ol |

InChI |

InChI=1S/C10H11FN2O/c11-8-4-9-7(3-10(8)14)6(1-2-12)5-13-9/h3-5,13-14H,1-2,12H2 |

Clave InChI |

IRQXJTNGYYCJOH-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1O)F)NC=C2CCN |

SMILES canónico |

C1=C2C(=CC(=C1O)F)NC=C2CCN |

Sinónimos |

6-flouoro-5-hydroxytryptamine 6-fluoroserotonin |

Origen del producto |

United States |

Chemical Synthesis and Derivatization for Research Applications

Strategic Approaches to 6-Fluoroserotonin Synthesis

The construction of the this compound molecule is not a trivial process and relies on carefully planned synthetic routes. These strategies are designed to introduce the fluorine atom at the desired position of the indole (B1671886) ring with high selectivity and to build the ethylamine (B1201723) side chain characteristic of tryptamines.

The total synthesis of this compound typically commences from commercially available fluorinated benzene (B151609) derivatives. A common precursor is 4-fluoroaniline (B128567) or a related compound, which already contains the fluorine atom in the correct relative position for it to become the 6-fluoro substituent of the final indole ring system.

One plausible synthetic pathway begins with the synthesis of 6-fluoroindole (B127801). This can be achieved through various established indole synthesis methods, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses, adapted for fluorinated precursors. For instance, the Leimgruber-Batcho synthesis could utilize a fluorinated o-nitrotoluene derivative which, after a series of reactions, cyclizes to form the 6-fluoroindole core.

Once 6-fluoroindole is obtained, the synthesis proceeds to the introduction of the ethylamine side chain at the C3 position of the indole ring. A common strategy involves the gramine (B1672134) synthesis, where 6-fluoroindole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to form 6-fluoro-3-(dimethylaminomethyl)indole (6-fluorogramine). This intermediate is then typically converted to 6-fluoroindole-3-acetonitrile. The nitrile group can then be reduced to an amine to yield 6-fluorotryptamine (B1299898). The final step in this pathway is the selective hydroxylation of 6-fluorotryptamine at the C5 position of the indole ring to afford this compound.

A summary of a potential total synthesis pathway is presented in Table 1.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Fluoro-substituted aniline (B41778) derivative | e.g., Leimgruber-Batcho indole synthesis | 6-Fluoroindole |

| 2 | 6-Fluoroindole | Formaldehyde, Dimethylamine | 6-Fluorogramine |

| 3 | 6-Fluorogramine | Cyanide source (e.g., NaCN) | 6-Fluoroindole-3-acetonitrile |

| 4 | 6-Fluoroindole-3-acetonitrile | Reducing agent (e.g., LiAlH4 or catalytic hydrogenation) | 6-Fluorotryptamine |

| 5 | 6-Fluorotryptamine | Selective hydroxylation agent | This compound |

This table outlines a representative synthetic pathway; specific reagents and conditions may vary based on literature procedures.

An alternative to starting with a pre-fluorinated precursor is the direct and regioselective fluorination of the indole core itself. This approach can be more atom-economical but presents challenges in controlling the position of fluorination. Electrophilic fluorinating agents, such as Selectfluor®, are often employed for this purpose.

The directing effects of substituents on the indole ring are crucial for achieving regioselectivity. For the synthesis of this compound, a substrate with a directing group that favors fluorination at the C6 position would be required. However, direct fluorination of unsubstituted indole typically yields a mixture of isomers, with fluorination at the C3, C5, and other positions often competing with C6 fluorination. Therefore, this approach often requires a more complex strategy involving protecting groups and multi-step sequences to achieve the desired 6-fluoro substitution pattern. Due to these complexities, synthesis from a fluorinated precursor is often the more common and reliable method for obtaining this compound.

Precursor Chemistry and Intermediate Derivatization

The synthesis of 6-fluoroindole is a pivotal step in the production of this compound. A variety of synthetic methods can be employed to construct this fluorinated heterocycle. For example, a patented method describes the synthesis of 6-fluoroindole-3-acetonitrile, which inherently includes the formation of the 6-fluoroindole structure as a precursor.

The choice of synthetic route to 6-fluoroindole often depends on the availability of starting materials and the desired scale of the reaction. The purity of the 6-fluoroindole intermediate is paramount, as impurities can carry through to subsequent steps and complicate the purification of the final product.

With the 6-fluoroindole core in hand, the next phase is the construction of the 2-aminoethyl side chain at the C3 position. A common and effective method is through the formation of 6-fluoroindole-3-acetonitrile. This intermediate is valuable as the nitrile group can be readily reduced to the primary amine of the tryptamine (B22526) side chain.

The reduction of the nitrile can be accomplished using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, although it requires anhydrous conditions and careful handling. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon in the presence of hydrogen gas, offers a milder alternative.

The resulting 6-fluorotryptamine is the immediate precursor to this compound. The final step, the introduction of the hydroxyl group at the C5 position, is a challenging transformation that requires a selective hydroxylation method. While direct hydroxylation of the indole ring can be difficult to control, enzymatic or biomimetic approaches, or a multi-step chemical sequence involving protection and deprotection strategies, may be employed.

Purification and Analytical Verification for Research Purity

The final stage of the synthesis is the purification of this compound and the verification of its identity and purity. For research applications, a high degree of purity is essential to ensure that any observed biological effects are attributable to the compound of interest and not to impurities.

Purification is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel or other stationary phases is a common method for separating the desired product from unreacted starting materials and side products. High-performance liquid chromatography (HPLC) can be used for final purification to achieve very high purity levels.

Analytical verification involves a battery of spectroscopic and spectrometric techniques to confirm the structure and purity of the synthesized this compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Techniques for the Verification of this compound:

| Technique | Information Provided |

| ¹H NMR | Provides information about the number and chemical environment of protons, confirming the presence of the indole ring, the ethylamine side chain, and their substitution pattern. |

| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environment, further confirming the carbon skeleton of the molecule. |

| ¹⁹F NMR | Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom and confirming its presence and chemical environment. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any remaining impurities. The retention time is a characteristic of the compound under specific chromatographic conditions. |

This table summarizes the key analytical techniques used for the characterization of this compound.

Due to the specific nature of this research compound, detailed analytical data such as NMR spectra and mass spectra are not always readily available in public databases and are typically generated and reported in the primary scientific literature describing its synthesis and use.

Chromatographic Separation Techniques (e.g., HPLC, Column Chromatography)

The purification of this compound and its derivatives following chemical synthesis is crucial to isolate the compound of interest from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and column chromatography are standard techniques employed for this purpose, particularly utilizing reversed-phase methods for compounds like tryptamines. researchgate.netresearchgate.net

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid or triethylammonium (B8662869) acetate (B1210297) buffer to improve peak shape and resolution. researchgate.net The separation mechanism relies on the differential partitioning of the sample components between the stationary and mobile phases. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. The fluorine atom in this compound increases its lipophilicity compared to serotonin (B10506), which would influence its retention time.

Preparative HPLC is used to purify larger quantities of the compound, where fractions of the eluent are collected as they exit the column. google.com Analytical HPLC is then used with a smaller column to assess the purity of the collected fractions.

Column chromatography operates on similar principles but is often used for larger-scale initial purification. A solid adsorbent like silica gel is used as the stationary phase, and a solvent system is chosen to allow for the separation of the desired compound from impurities based on their polarity.

Interactive Table: Typical Chromatographic Conditions for Tryptamine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase System | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | C18 (Octadecylsilyl) | Acetonitrile/Water with 0.1% TFA | UV (280 nm), Fluorescence |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient | Thin-Layer Chromatography (TLC) |

Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry for structural confirmation)

Following purification, the definitive structural confirmation of this compound is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR provides information about the number and chemical environment of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the indole ring, the ethylamine side chain, and the hydroxyl group.

¹³C NMR identifies the different carbon environments within the molecule.

¹⁹F NMR is particularly important for fluorinated compounds. It would show a signal corresponding to the single fluorine atom at the C-6 position, and the coupling between the fluorine and adjacent hydrogen or carbon atoms can further confirm its position on the indole ring. acs.org

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers further structural information by showing how the molecule breaks apart, which can help confirm the connectivity of the atoms. nih.govnih.gov

Interactive Table: Expected Spectroscopic Data for this compound

| Technique | Expected Data Type | Information Provided |

|---|---|---|

| ¹H NMR | Chemical Shifts, Coupling Constants | Proton environment and connectivity |

| ¹³C NMR | Chemical Shifts | Carbon skeleton structure |

| ¹⁹F NMR | Chemical Shifts, Coupling Constants | Confirmation and position of fluorine atom |

| Mass Spectrometry | Molecular Ion Peak (m/z) | Molecular weight and formula confirmation |

Synthesis of Isotopic and Fluorescently Labeled this compound for Advanced Research

To study the biological roles, metabolism, and transport of this compound in living systems, it is often necessary to label the molecule with isotopes or fluorophores.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires radiotracers labeled with positron-emitting isotopes. Fluorine-18 (B77423) ([¹⁸F]) is a commonly used isotope due to its convenient half-life (approx. 110 minutes) and low positron energy. acs.org

The synthesis of [¹⁸F]-6-Fluoroserotonin would typically involve a late-stage radiofluorination reaction. This process begins with the production of [¹⁸F]fluoride ion via proton bombardment of ¹⁸O-enriched water in a cyclotron. acs.org The aqueous [¹⁸F]fluoride is then activated, often using a potassium/Kryptofix 2.2.2 complex. The activated [¹⁸F]fluoride is then reacted with a suitable precursor molecule in a nucleophilic substitution reaction. snmjournals.orgnih.gov For [¹⁸F]-6-Fluoroserotonin, a potential precursor would be a derivative of serotonin with a good leaving group, such as a nitro group or a trimethylammonium salt, at the 6-position of the indole ring. The synthesis must be rapid and automated due to the short half-life of ¹⁸F. snmjournals.org

Labeling molecules with stable (deuterium, ²H or D) or radioactive (tritium, ³H or T) isotopes of hydrogen is a key strategy for studying their metabolic fate. nih.gov These isotopes are chemically almost identical to hydrogen but can be detected by mass spectrometry (deuterium) or by their radioactivity (tritium).

Incorporating deuterium (B1214612) into the this compound molecule can slow down its metabolism if the C-D bond cleavage is part of the rate-determining step of a metabolic reaction (this is known as the kinetic isotope effect). nih.gov This can help identify sites of metabolic vulnerability and can be used to create metabolically stabilized analogs. Deuterium-labeled compounds also serve as excellent internal standards for quantitative analysis by mass spectrometry. elsevierpure.com Tritium labeling provides a highly sensitive method for tracking the distribution and clearance of the compound in preclinical research models.

To visualize the localization and dynamics of this compound in cells or tissues using fluorescence microscopy, a fluorescent moiety (fluorophore) can be covalently attached to the molecule. nih.govcolumbia.edu This creates a fluorescent probe that can be used for optical imaging. nih.gov The design of such a probe requires careful consideration to ensure that the attachment of the fluorophore does not significantly alter the biological activity of the this compound molecule.

The fluorophore can be attached to a part of the molecule that is less critical for its interaction with biological targets, such as the terminal amino group of the ethylamine side chain, often via a linker. The choice of fluorophore depends on the specific application, considering factors like excitation and emission wavelengths, brightness, and photostability. acs.orgnews-medical.net These fluorescently labeled analogs can serve as tools to study serotonin transporter activity and localization in neuronal models. nih.gov

Biochemical Interactions and Enzymatic Metabolism in Research Systems

Substrate Properties for Tryptophan Hydroxylase (TPH) Isoforms

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), catalyzing the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) nih.govwikipedia.orgfrontiersin.org. Research indicates that fluorinated tryptophan analogs can interact with TPH.

Studies suggest that 6-Fluorotryptophan, a precursor to 6-Fluoroserotonin, acts as a competitive inhibitor of Tryptophan Hydroxylase (TPH) medchemexpress.com. While specific kinetic parameters such as Michaelis constant (Km), maximum velocity (Vmax), and turnover number (kcat) for 6-Fluorotryptophan's interaction with TPH isoforms are not detailed in the provided literature snippets, its classification as a competitive inhibitor implies it binds to the enzyme's active site, potentially competing with the natural substrate, L-Tryptophan. Research on other fluorinated tryptophan analogs, such as 5-fluoro-α-methyl-tryptophan (5-F-AMT), indicates that they can be poorer substrates for TPH compared to L-Tryptophan, showing a reduced enzymatic signal thno.org. This suggests that the introduction of fluorine at the 5-position of the indole (B1671886) ring may alter the substrate binding and catalytic efficiency of TPH.

6-Fluorotryptophan has been identified as a competitive inhibitor of Tryptophan Hydroxylase (TPH) medchemexpress.com. This competitive interaction implies that 6-Fluorotryptophan directly competes with L-Tryptophan for binding to the TPH active site. While direct quantitative data on the extent of this competition, such as inhibition constants (Ki), are not provided, its role as a competitive inhibitor is established. This property suggests its potential utility in modulating serotonin synthesis pathways by blocking the initial hydroxylation step of L-Tryptophan.

Interaction with Catechol-O-methyltransferase (COMT) and Other Modifying Enzymes

The metabolism of monoamines, including serotonin and its analogs like this compound, involves several key enzyme systems. While direct experimental data on this compound's interaction with all these enzymes may be limited, understanding the general pathways for serotonin provides a framework.

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes responsible for the oxidative deamination of biogenic amines nih.govscirp.orgfrontiersin.org. MAO-A exhibits a high affinity for serotonin and is involved in its breakdown, producing aldehyde and hydrogen peroxide nih.govfrontiersin.orgnih.gov. Studies on MAO-A deficiency have shown elevated embryonic serotonin levels, highlighting its significant role in serotonin homeostasis nih.gov.

N-acetyltransferase (NAT): N-acetyltransferases catalyze the transfer of acetyl groups from acetyl-CoA to aromatic amines, including serotonin wikipedia.orgresearchgate.net. These enzymes are cytosolic and play a role in the conjugation and subsequent excretion of metabolites wikipedia.org.

Catechol-O-methyltransferase (COMT): COMT is primarily involved in the inactivation of catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine, as well as catecholestrogens, through methylation using S-adenosyl methionine (SAM) plos.orgclarityxdna.comwikipedia.orgfrontiersin.orgkashilab.com. COMT's activity is particularly important in regulating dopamine levels in the prefrontal cortex, influencing cognitive functions clarityxdna.com.

Other Conjugating Enzymes: Serotonin and its metabolites can also undergo Phase II conjugation reactions, such as glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs) plos.org. While specific studies on this compound's conjugation are not detailed here, these pathways represent common routes for monoamine metabolite modification.

Table 2: Key Enzymes Involved in Monoamine Metabolism Relevant to Serotonin and Analogs

| Enzyme Class | Primary Function | Substrates (Examples) | Cofactors/Requirements | Citation(s) |

| Monoamine Oxidase (MAO-A/B) | Oxidative deamination of amines | Serotonin, Dopamine, Norepinephrine, Phenylethylamine | Flavin Adenine Dinucleotide (FAD) | nih.govscirp.orgfrontiersin.orgnih.govplos.org |

| N-acetyltransferase (NAT) | Acetylation of aromatic amines and hydrazines | Serotonin, Arylamines, Hydrazines | Acetyl-CoA | wikipedia.orgresearchgate.net |

| Catechol-O-methyltransferase (COMT) | Methylation (inactivation) of catecholamines and catecholestrogens | Dopamine, Norepinephrine, Epinephrine, Catecholestrogens | S-adenosyl methionine (SAM) | plos.orgclarityxdna.comwikipedia.orgfrontiersin.orgkashilab.com |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation (conjugation) | Serotonin metabolites (e.g., 5-HIAA), Drugs | UDP-glucuronic acid (UDPGA) | plos.org |

| Sulfotransferases (SULTs) | Sulfation (conjugation) | Serotonin metabolites (e.g., 5-HIAA), Steroids | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | plos.org |

| Cytochrome P450 (CYP) enzymes | Oxidation, reduction, hydrolysis (Phase I metabolism) | Diverse xenobiotics, drugs | NADPH, O2 | oyc.co.jpdls.comnih.gov |

Biotransformation Pathways in In Vitro and Ex Vivo Research Models

Biotransformation studies are essential for understanding how compounds are processed within biological systems. In vitro models, such as liver microsomes, are frequently employed to elucidate metabolic pathways and identify enzymes involved in the breakdown of xenobiotics, including neurotransmitter analogs.

The general metabolic pathway for serotonin involves its initial oxidation by Monoamine Oxidase (MAO) to 5-hydroxyindoleacetaldehyde (5-HIAL). This intermediate is then further oxidized by Aldehyde Dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA), the primary excreted metabolite nih.govwikipedia.org.

While specific detailed biotransformation pathways for this compound in various research models are still an area of active investigation, its behavior can be inferred from studies involving its precursor and general monoamine metabolism. Research has demonstrated that this compound itself can interact with the neuronal serotonin transporter, influencing its uptake and release from synaptosomes nih.gov. This suggests that the serotonin transporter system plays a role in the handling and disposition of 6F-5-HT within neuronal research models. Furthermore, liver microsomes, which are rich in Phase I and Phase II metabolic enzymes like Cytochrome P450 (CYP) enzymes, UGTs, and SULTs, are utilized to assess the metabolic stability and identify potential metabolites of novel compounds oyc.co.jpdls.comuq.edu.au. These in vitro systems provide a controlled environment to study the enzymatic modifications that this compound might undergo.

Compound List

this compound (6F-5-HT)

6-fluoro-DL-tryptophan (6F-Trp)

6-fluoro-5-hydroxytryptophan

6-fluoro-5-HIAA

Serotonin (5-HT)

5-hydroxyindoleacetic acid (5-HIAA)

Acetyl-CoA

Dopamine

Norepinephrine

Epinephrine

Catecholamines

Catecholestrogens

S-adenosyl methionine (SAM)

UDP-glucuronosyltransferases (UGTs)

Sulfotransferases (SULTs)

Cytochrome P450 (CYP)

Flavin-containing monooxygenase (FMO)

Monoamine Oxidase A (MAO-A)

Monoamine Oxidase B (MAO-B)

N-acetyltransferase (NAT)

Catechol-O-methyltransferase (COMT)

5-hydroxyindoleacetaldehyde (5-HIAL)

Aldehyde dehydrogenase (ALDH)

NSD 1015

Pargyline

Receptor Pharmacology and Neurotransmitter Transporter Interactions

Serotonin (B10506) Receptor Subtype Binding Profiles

The initial characterization of a novel compound involves determining its affinity for various receptors. This binding profile helps to predict its potential biological effects and selectivity.

Equilibrium Dissociation Constants (Ki) at 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT6, 5-HT7 Receptors

Research into the binding profile of 6-Fluoroserotonin has primarily focused on the 5-HT1A and 5-HT2A receptor subtypes. Studies have determined its equilibrium dissociation constants (Ki), which indicate the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity.

Available data indicates that this compound binds with moderate affinity to both the 5-HT1A and 5-HT2A receptors. Specifically, it has been reported to have a Ki value of 267 nM at the 5-HT1A receptor and 606 nM at the 5-HT2A receptor. wikipedia.org

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| 5-HT1A | 267 | wikipedia.org |

| 5-HT2A | 606 | wikipedia.org |

| 5-HT1B | Data Not Available | - |

| 5-HT1D | Data Not Available | - |

| 5-HT2B | Data Not Available | - |

| 5-HT2C | Data Not Available | - |

| 5-HT3 | Data Not Available | - |

| 5-HT4 | Data Not Available | - |

| 5-HT6 | Data Not Available | - |

| 5-HT7 | Data Not Available | - |

This table is interactive. Click on headers to sort.

Ligand Selectivity and Off-Target Binding Assessment in Research Assays

Based on the available binding data, this compound shows a slight preference for the 5-HT1A receptor over the 5-HT2A receptor, with an approximately 2.3-fold higher affinity for the former. wikipedia.org However, a comprehensive assessment of its selectivity is limited by the lack of published binding data for other 5-HT receptor subtypes (e.g., 5-HT1B/D, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, 5-HT7) and other major neurotransmitter receptors (e.g., dopamine (B1211576), adrenergic). Such broader screening in research assays is necessary to fully understand its selectivity profile and potential for off-target binding.

Functional Characterization of Receptor Activation and Inhibition

Beyond binding, functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect on receptor activity.

Agonist and Antagonist Potency (EC50, IC50) in Cellular Assays (e.g., cAMP, Ca2+ flux)

Functional studies have characterized this compound as a full agonist at the 5-HT2A receptor. wikipedia.org One study reported an EC50 of 4.56 nM with a maximal efficacy (Emax) of 101% relative to the endogenous agonist, serotonin. wikipedia.org Another study found an EC50 value of 81 nM at this same receptor. wikipedia.org For the 5-HT1A receptor, an EC50 value of 54 nM has been documented, indicating its ability to activate this receptor as well. wikipedia.org Information regarding the specific cellular assays used, such as those measuring cyclic AMP (cAMP) or calcium ion (Ca2+) flux, is not extensively detailed in the available literature.

| Receptor Subtype | Functional Activity (EC50, nM) | Emax (%) | Reference |

|---|---|---|---|

| 5-HT1A | 54 | Not Reported | wikipedia.org |

| 5-HT2A | 4.56 | 101 | wikipedia.org |

| 81 | Not Reported | wikipedia.org |

This table is interactive. Click on headers to sort.

Electrophysiological Responses in Brain Slices or Cultured Neurons

Currently, there is a lack of published research specifically detailing the electrophysiological effects of this compound. Studies using techniques like patch-clamp recordings in brain slices or on cultured neurons would be required to understand how this compound alters neuronal excitability, firing rates, and synaptic transmission through its action on serotonin receptors.

Serotonin Transporter (SERT) Interaction Kinetics

In addition to its effects on serotonin receptors, this compound interacts significantly with the serotonin transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft.

In vitro studies have identified this compound as a potent and selective serotonin releasing agent (SRA). wikipedia.org It potently induces the release of serotonin from rat brain synaptosomes with a half-maximal effective concentration (EC50) of 4.4 nM. wikipedia.org This potent activity suggests that this compound is a high-affinity substrate for SERT, being recognized and transported into the presynaptic neuron, which in turn causes the transporter to reverse its direction and release serotonin.

Its selectivity for the serotonin transporter is notable. The compound is significantly less effective at inducing the release of dopamine and norepinephrine (B1679862), with EC50 values of 106 nM and 1,575 nM, respectively. wikipedia.org This indicates that this compound is approximately 24-fold more selective for inducing serotonin release over dopamine release and 358-fold more selective over norepinephrine release. wikipedia.org Detailed kinetic parameters, such as the Michaelis constant (Km), which would further quantify its affinity for the transporter binding site, have not been extensively reported.

Inhibition of Serotonin Reuptake in Synaptosomal Preparations

Synaptosomes, which are isolated presynaptic nerve terminals, provide a valuable in vitro model for studying the function of neurotransmitter transporters. Assays using synaptosomes measure the ability of a test compound to inhibit the reuptake of radiolabeled serotonin from the synaptic cleft back into the neuron. This inhibitory potency is commonly expressed as an IC₅₀ value, representing the concentration of the compound required to block 50% of serotonin reuptake.

While historical documents indicate that this compound and its analogs have been utilized to investigate the uptake and metabolism of amines in platelets (which express SERT), specific IC₅₀ values from these or other synaptosomal studies are not detailed in the available literature. wikimedia.org The principle of the assay, however, remains fundamental to characterizing any potential SERT inhibitor.

Competitive Binding Studies at SERT

Competitive binding assays are employed to determine the affinity of a compound for a specific transporter or receptor. In the context of SERT, these studies typically involve incubating membranes from cells expressing the human serotonin transporter with a fixed concentration of a radiolabeled ligand known to bind to SERT (e.g., [³H]-citalopram or [³H]-paroxetine). Increasing concentrations of the unlabeled test compound, such as this compound, are added to compete for binding with the radioligand.

The affinity of the test compound is reported as an inhibition constant (Kᵢ), which is calculated from its IC₅₀ value. A lower Kᵢ value signifies a higher binding affinity for the transporter. Despite the critical importance of this value for understanding a compound's potency, specific Kᵢ values for the binding of this compound at SERT have not been identified in a comprehensive search of scientific literature.

Interactions with Other Monoamine Transporters (DAT, NET) and Receptors

To establish the selectivity profile of a serotonergic compound, its binding affinity for other major monoamine transporters—the dopamine transporter (DAT) and the norepinephrine transporter (NET)—must also be determined. wikipedia.org High selectivity for SERT over DAT and NET is a defining characteristic of Selective Serotonin Reuptake Inhibitors (SSRIs). mdpi.com Compounds that interact with multiple transporters are classified as dual or triple reuptake inhibitors. mdpi.com

The affinity of this compound for DAT and NET has not been quantitatively reported in the available research. Therefore, a data-based comparison of its selectivity for SERT versus other monoamine transporters cannot be constructed.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure dictates its biological activity. For serotonin analogs, SAR focuses on how modifications to the tryptamine (B22526) scaffold affect interactions with receptors and transporters.

Impact of Fluorine Position on Receptor Binding

The introduction of a halogen atom, such as fluorine, into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. nih.govmdpi.com Research on various fluorinated tryptamines demonstrates that the position of the fluorine atom on the indole (B1671886) ring is a critical determinant of pharmacological activity. mdma.ch

Studies on hallucinogenic tryptamines have shown that fluorination can have varied effects on affinity and intrinsic activity at serotonin receptor subtypes, with outcomes being highly dependent on the specific position of the fluorine atom and the presence of other substituents. mdma.ch For instance, one study found that while fluorination generally had little effect on 5-HT₂A/₂C receptor affinity, a specific analog, 4-fluoro-5-methoxy-DMT, displayed potent 5-HT₁A agonist activity. mdma.ch This highlights the principle that the "6-fluoro" substitution on the serotonin molecule would be expected to confer a unique pharmacological profile distinct from other positional isomers (e.g., 4-fluoro-, 5-fluoro-, or 7-fluoroserotonin). However, without direct comparative binding data for these isomers at SERT, a quantitative SAR remains speculative.

Conformational Analysis and Molecular Recognition at Binding Sites

The binding of a ligand to a transporter is a dynamic process involving precise molecular recognition. The ligand adopts a specific conformation (three-dimensional shape) to fit within the binding pocket of the transporter. The fluorine atom, though small, is highly electronegative and can participate in unique non-covalent interactions, such as hydrogen bonds or halogen bonds, which can significantly influence binding affinity. nih.govmdma.ch

Computational modeling and molecular docking studies are often used to predict how a ligand binds and to understand the key interactions between the ligand and amino acid residues in the transporter's binding site. Such studies for established SSRIs have helped elucidate the structural basis for their high affinity and selectivity. However, specific conformational or molecular docking analyses detailing the interaction of this compound within the SERT binding pocket were not found in the reviewed literature.

Applications of 6 Fluoroserotonin As a Research Probe in Neurobiology

Elucidation of Serotonin (B10506) Biosynthesis and Catabolism Pathways

Understanding the intricate pathways governing the synthesis, breakdown, and flux of serotonin is critical for comprehending brain function and dysfunction. 6-Fluoroserotonin can serve as a marker or substrate to investigate these processes.

While direct studies tracking the flux of this compound through endogenous serotonin biosynthesis and catabolism pathways are limited in the provided literature, the principles of using fluorinated analogs offer a precedent. For instance, studies involving related fluorinated compounds like 6-[¹⁸F]fluoro-L-m-tyrosine (FMT) have demonstrated their utility in tracing metabolic fates within preclinical models nih.gov. FMT's metabolism in the rat striatum, yielding [¹⁸F]fluoro-3-hydroxyphenylacetic acid (FPAC), highlights how radiolabeled fluorinated compounds can be monitored to understand neurotransmitter processing and accumulation nih.gov. Such methodologies, when applied to this compound, could illuminate its incorporation into or interaction with serotonin metabolic routes, providing a unique perspective on neurotransmitter flux. Serotonin itself is synthesized from L-tryptophan via a two-step process involving tryptophan hydroxylase and aromatic amino acid decarboxylase frontiersin.org. Catabolism typically involves monoamine oxidase (MAO) and aldehyde dehydrogenase nih.gov.

In vivo microdialysis is a powerful technique for measuring extracellular concentrations of neurochemicals directly in the brain of awake, behaving animals nih.gov. This method has been employed to study the metabolism and release of related compounds, offering a framework for investigating this compound. A study utilizing in vivo microdialysis monitored the uptake and metabolism of 6-[¹⁸F]fluoro-L-m-tyrosine (FMT) in the striatum of rats. This research revealed that FMT was significantly metabolized, producing FPAC, which appeared to be stored in reserpine-sensitive vesicles. The data indicated that FPAC accumulation contributed to PET signaling in dopaminergic brain areas nih.gov. This demonstrates the capacity of microdialysis to capture the dynamic changes in fluorinated tracer concentration and its metabolites, providing quantitative data on release and metabolic processes. Such approaches could be adapted to analyze the release and metabolic fate of this compound in specific brain regions, offering insights into its pharmacokinetic profile and interaction with neuronal systems.

Investigation of Serotonergic Neurotransmission Dynamics

Research has established that this compound acts as a substrate for the neuronal serotonin transporter (SERT) nih.gov. Studies using rat brain synaptosomes showed that neuronal uptake of this compound was partially inhibited by clomipramine, a known SERT inhibitor, indicating involvement of the serotonin transporter in its cellular entry nih.gov. Furthermore, this compound was found to block the uptake of radiolabeled serotonin (³H-5-HT) into synaptosomes with a specific inhibitory concentration (IC50) of 98 ± 13 nM. Crucially, this compound also induced the release of preloaded ³H-5-HT from these synaptosomes, with a half-maximal effective concentration (EC50) of 95 ± 6 nM. This release was attenuated in the presence of clomipramine, suggesting the involvement of SERT in the release process, and was also reduced in synaptosomes from reserpinized rats, implying a role for the vesicular pool in this compound-induced ³H-5-HT release nih.gov. These findings collectively position this compound as a tool to probe the function of SERT and the mechanisms governing serotonin storage and release.

Table 1: In Vitro Interaction of this compound with Serotonin Transporter

| Parameter | Value | Reference |

| IC₅₀ for blocking ³H-5-HT uptake | 98 ± 13 nM | nih.gov |

| EC₅₀ for inducing ³H-5-HT release | 95 ± 6 nM | nih.gov |

Development and Validation of Molecular Imaging Agents

The field of molecular imaging, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), relies heavily on the development of specific imaging agents or radiotracers bruker.comsciopen.com. These agents are designed to bind to molecular targets in vivo, allowing for the visualization and quantification of biological processes sciopen.comnih.gov. Fluorine, particularly the isotope ¹⁸F, is a common element in PET imaging due to its favorable decay characteristics and its ability to be incorporated into molecules without drastically altering their biological activity researchgate.net.

The strategic placement of fluorine atoms can enhance a molecule's lipophilicity, which is crucial for crossing the blood-brain barrier (BBB) and reaching CNS targets researchgate.net. This property makes fluorinated compounds, including potential serotonin analogs, attractive candidates for developing neuroimaging agents. While specific imaging agents derived directly from this compound are not detailed in the provided snippets, the general principles of developing fluorinated tracers for neurobiological targets are well-established bruker.comsciopen.comnih.govresearchgate.netcolcc.ac.uk. The validation process for such agents involves rigorous preclinical testing using techniques like PET and SPECT to assess their specificity, sensitivity, and pharmacokinetic properties in animal models before potential clinical translation bruker.comlww.com. The ability of this compound to interact with the serotonin transporter nih.gov suggests that fluorinated derivatives could be designed to target SERT or other components of the serotonergic system for imaging purposes.

Table 2: Metabolism of 6-[¹⁸F]fluoro-L-m-tyrosine (FMT) in Rat Striatum

| Compound | Concentration (nM) | Time Post-Dose | Notes | Reference |

| 6-[¹⁸F]fluoro-L-m-tyrosine (FMT) | 0.2 – 0.3 | 20-120 min | Measured in microdialysate | nih.gov |

| [¹⁸F]fluoro-3-hydroxyphenylacetic acid (FPAC) | 3.2 – 3.3 | 20-120 min | Metabolite of FMT, measured in microdialysate | nih.gov |

| FPAC (after D-amphetamine administration) | 4.51 ± 0.45 (increased) | 120 min | D-amphetamine increased FPAC levels in control rats, not reserpinized | nih.gov |

In Vitro and Ex Vivo Models for Serotonergic System Analysis

In vitro and ex vivo models are indispensable for dissecting the molecular mechanisms and cellular functions of the serotonergic system. These models provide controlled environments to study the behavior of neurons and their interactions.

Primary neuronal cultures, derived directly from animal or human tissue, offer a more physiologically relevant environment compared to immortalized cell lines nih.govmdpi.comlabtoo.comscielo.br. They preserve the complex cellular architecture and native cell-cell interactions, which are crucial for studying neurotransmitter systems nih.govscielo.br. However, primary cultures can be challenging to maintain and may have limited longevity nih.gov.

Immortalized cell lines, such as PC12, SH-SY5Y, or HEK293 cells, are easier to culture, proliferate indefinitely, and are amenable to genetic manipulation nih.govmdpi.comscielo.brfrontiersin.org. These cell lines are widely used for initial screening of compounds and for investigating specific cellular processes related to the serotonin system nih.govfrontiersin.org. For example, PC12 cells, derived from rat adrenal medulla pheochromocytoma, are often used to study neurite outgrowth, a process influenced by various signaling pathways, including those involving serotonin nih.gov. SH-SY5Y cells, a human neuroblastoma cell line, are frequently employed in neurodegenerative disease research and can be used to study neuronal function and responses to various stimuli scielo.brfrontiersin.org.

Ex vivo models involve studying tissue samples that are removed from an organism but maintained in a condition that allows for the study of their biological functions, such as brain slices nih.govlabtoo.comfrontiersin.org. These models bridge the gap between in vitro cell cultures and in vivo studies, retaining some aspects of tissue complexity while allowing for controlled experimental manipulation.

Table 3: Cell Models for Serotonergic System Research

| Model Type | Examples | Advantages | Disadvantages | Reference |

| Primary Neuronal Cultures | Primary cortical neurons, Hippocampal cultures | More physiologically relevant, retain native cell-cell interactions and tissue architecture. | Difficult to maintain, limited lifespan, potential for injury during harvest. | nih.govmdpi.comscielo.br |

| Immortalized Cell Lines | PC12, SH-SY5Y, HEK293, H4 | Easy to culture, long-term availability, amenable to genetic manipulation, suitable for high-throughput screening. | May have genetic/metabolic abnormalities, can differ significantly from primary cells in behavior. | nih.govscielo.brfrontiersin.org |

| Ex Vivo Models | Acute brain slices | Retain tissue complexity and cell-cell interactions, allow controlled manipulation, bridge between in vitro and in vivo. | Limited lifespan, requires specialized preparation techniques, may not fully replicate in vivo conditions. | nih.govfrontiersin.org |

Brain Slice Electrophysiology and Neurochemistry

This compound (6-F-5-HT) serves as a valuable tool in neurobiological research, particularly for investigating the intricacies of the serotonergic system. While direct electrophysiological recordings utilizing this compound in intact brain slices are not extensively detailed in the available literature, its well-characterized interactions with key components of serotonergic neurotransmission, especially the serotonin transporter (SERT), provide crucial insights that inform electrophysiological interpretations. Studies employing isolated nerve terminals (synaptosomes) derived from brain tissue have elucidated its neurochemical profile, highlighting its utility in understanding serotonin reuptake and release mechanisms.

Research utilizing rat brain synaptosomes has demonstrated that this compound acts as a substrate for the neuronal serotonin transporter. This interaction is significant because SERT is a primary regulator of synaptic serotonin levels, directly influencing neuronal excitability and synaptic transmission, which are typically measured through electrophysiological techniques. The ability of this compound to interact with SERT allows researchers to probe the transporter's function and its role in modulating serotonergic signaling.

Key findings from these neurochemical studies indicate that neuronal uptake of this compound is partially mediated by SERT, as evidenced by its inhibition by clomipramine, a known selective serotonin reuptake inhibitor (SSRI) nih.gov. Furthermore, this compound was shown to effectively block the synaptosomal uptake of radiolabeled serotonin ([³H]-5-HT), exhibiting an IC₅₀ value of 98 ± 13 nM nih.gov. This competitive inhibition highlights its potential as a probe to study SERT binding kinetics and pharmacology.

In addition to its role as a substrate and inhibitor, this compound has also been observed to induce the release of preloaded [³H]-5-HT from synaptosomes. This release mechanism, characterized by an EC₅₀ value of 95 ± 6 nM, was also found to be attenuated in the presence of clomipramine, suggesting a SERT-dependent efflux process nih.gov. The capacity of this compound to both inhibit uptake and promote release underscores its utility in dissecting the complex dynamics of serotonin handling within presynaptic terminals, information that is critical for interpreting electrophysiological data related to serotonergic neuron activity and synaptic function.

Table 1: Neurochemical Interactions of this compound with the Serotonin Transporter (SERT)

| Assay Type | Measured Parameter | Inhibitor/Inducer | Value (nM) | Reference |

| [³H]-5-HT Uptake Inhibition | IC₅₀ | This compound | 98 ± 13 | nih.gov |

| [³H]-5-HT Release | EC₅₀ | This compound | 95 ± 6 | nih.gov |

These neurochemical findings provide a foundational understanding of this compound's interactions with the serotonergic system. By characterizing its behavior at the transporter level, researchers can better interpret electrophysiological recordings that measure the functional consequences of altered serotonin transporter activity, such as changes in neuronal firing rates or synaptic potentials within brain slice preparations.

Compound List:

this compound (6-F-5-HT)

Serotonin (5-HT)

Clomipramine

Analytical and Bioanalytical Methodologies for 6 Fluoroserotonin in Research Specimens

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing 6-fluoroserotonin in complex biological matrices. It separates the analyte from other endogenous compounds, ensuring that the subsequent detection is specific and accurate. High-performance liquid chromatography (HPLC) is the most common separation technique, often coupled with various sensitive detectors.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., Electrochemical, Fluorescence)

HPLC provides excellent separation of monoamines and their analogs. nih.gov The choice of detector is critical for achieving the required sensitivity and selectivity.

Electrochemical Detection (ECD): HPLC coupled with electrochemical detection is an exceptionally selective and sensitive technique for analyzing electroactive compounds like neurotransmitters. antecscientific.com this compound, like serotonin (B10506), contains a phenol (B47542) group that is readily oxidized. In amperometric detection, a potential is applied to a working electrode in a flow cell. When an electrochemically active substance like this compound elutes from the column and passes through the cell, it undergoes an oxidation reaction, generating a measurable electrical current that is proportional to its concentration. antecscientific.com This method offers an enormous linear dynamic range and can detect concentrations from the picomolar to the micromolar level. antecscientific.com For monoamines, glassy carbon is a common working electrode material, and oxidation potentials are typically set in the range of +600 to +800 mV to ensure efficient oxidation of the analyte. nih.govturkjps.org

Fluorescence Detection (FLD): Fluorescence detection is another highly sensitive and selective option for compounds that fluoresce naturally or can be derivatized to become fluorescent. chromatographyonline.com Serotonin and its analogs are intrinsically fluorescent due to the indole (B1671886) ring structure. In an FLD, the compound is excited by light at a specific wavelength, causing it to emit light at a longer, characteristic wavelength. shimadzu.com This emission is measured by a detector, often a photomultiplier tube, positioned at a 90° angle to the excitation source to minimize background noise. thermofisher.com The key to this method is selecting the optimal excitation and emission wavelengths, which are specific to the target compound. chromatographyonline.com While specific wavelengths for this compound are not widely published, they are expected to be very close to those of serotonin (Excitation ~285 nm, Emission ~340 nm). The high sensitivity of FLD makes it suitable for detecting trace amounts of the analyte in complex samples. turkjps.org

Below is a table summarizing typical HPLC conditions for the analysis of serotonin analogs, which would be applicable to this compound.

| Parameter | Typical Setting | Purpose |

| Column | C8 or C18 reversed-phase (e.g., 150 mm x 4.6 mm, 2.6 µm) | Separates analyte from matrix components based on hydrophobicity. nih.gov |

| Mobile Phase | Aqueous buffer (e.g., sodium phosphate, citric acid) with an organic modifier (e.g., methanol, acetonitrile) and an ion-pairing agent (e.g., OSA). turkjps.org | Controls retention time and peak shape. Ion-pairing agents improve retention of polar analytes. |

| Flow Rate | 0.3 - 1.0 mL/min | Determines the speed of the separation and influences resolution. nih.govturkjps.org |

| Injection Volume | 1 - 20 µL | The amount of sample introduced onto the column. |

| ECD Potential | +650 to +800 mV (vs. Ag/AgCl) | The electrical potential applied to oxidize the analyte for detection. nih.govturkjps.org |

| FLD Wavelengths | Excitation: ~285 nm; Emission: ~340 nm (estimated based on serotonin) | Specific wavelengths used to excite the analyte and measure its emitted light. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. jfda-online.com It is the gold standard for quantitative bioanalysis, especially for low-concentration analytes in complex matrices like plasma or brain tissue. biopharmaservices.com The use of this compound as an internal standard in assays for other monoamines highlights its suitability for LC-MS/MS analysis. thermofisher.com

In LC-MS/MS, after the analyte is separated by the LC system, it enters the mass spectrometer source where it is ionized. The resulting precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first mass analyzer (MS1), fragmented by collision with an inert gas in a collision cell, and the resulting characteristic product ions are selected and detected in the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), is extremely specific and significantly reduces background noise, leading to exceptional sensitivity. technologynetworks.com The selection of an appropriate internal standard, ideally a stable-isotope-labeled (SIL) version of the analyte, is crucial for accurate quantification as it compensates for variability during sample preparation and analysis. waters.com

The table below shows plausible MRM transitions for this compound, which would be determined during method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| This compound | 195.1 | 178.1 | Quantifier |

| This compound | 195.1 | 132.1 | Qualifier |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for separation and analysis. However, GC requires analytes to be volatile and thermally stable, properties which this compound, with its polar hydroxyl and amine functional groups, does not possess. sigmaaldrich.com Therefore, a chemical derivatization step is mandatory to analyze it by GC-MS. jfda-online.com

Derivatization modifies the analyte by replacing active hydrogens on polar groups with nonpolar moieties, which increases volatility and thermal stability. sigmaaldrich.com Common derivatization methods for compounds with amine and hydroxyl groups include:

Silylation: This is the most common method, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comchemcoplus.co.jp

Acylation: This involves reacting the analyte with a fluorinated anhydride (B1165640), such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), to form fluoroacyl derivatives. This not only increases volatility but also enhances detection sensitivity, especially with electron capture detectors or for MS analysis. jfda-online.com

After derivatization, the sample is injected into the GC, where the derivatives are separated on a capillary column before being detected by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used for structural confirmation and quantification.

The table below lists common derivatizing agents suitable for this compound.

| Derivatizing Agent | Abbreviation | Target Functional Groups | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂ | Trimethylsilyl (TMS) |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH₂ | tert-Butyldimethylsilyl (TBDMS) |

| Pentafluoropropionic Anhydride | PFPA | -OH, -NH₂ | Pentafluoropropionyl (PFP) |

| Heptafluorobutyric Anhydride | HFBA | -OH, -NH₂ | Heptafluorobutyryl (HFB) |

Spectroscopic Characterization for Quantitative Analysis

Spectroscopic methods are essential for confirming the structure of a synthesized this compound standard and for its direct quantification in simple solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. edqm.eu It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous confirmation of its identity. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used.

¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). waters.com

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. Proton-decoupled spectra are typically used, where each unique carbon appears as a single line. bhu.ac.in

¹⁹F NMR: This is particularly important for fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to NMR. wikipedia.org It has a very wide chemical shift range, which makes it easy to identify the fluorine atom's position in the molecule. lcms.cz Coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides definitive structural information.

NMR is also used to assess the purity of a reference standard by identifying signals from impurities. Quantitative NMR (qNMR) can be used to determine the exact concentration of the standard.

The table below shows predicted NMR chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 6.5 - 8.0 | Aromatic and indole NH protons. |

| ¹H | 2.5 - 3.5 | Aliphatic protons of the ethylamine (B1201723) side chain. |

| ¹³C | 100 - 150 | Aromatic and indole carbons. |

| ¹³C | 20 - 45 | Aliphatic carbons of the ethylamine side chain. |

| ¹⁹F | -110 to -130 | Chemical shift for a fluorine atom on an aromatic ring (relative to CFCl₃). |

Electrochemical Detection Methods for In Vivo and In Vitro Applications

Electrochemical methods offer high sensitivity and temporal resolution, making them suitable for detecting electroactive molecules like this compound. These techniques rely on the oxidation or reduction of the analyte at an electrode surface when a specific potential is applied.

Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique for real-time monitoring of neurotransmitter concentrations in vivo and in vitro. digitimer.comnih.gov It involves applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode, which causes the oxidation and reduction of electroactive compounds like monoamine neurotransmitters. digitimer.comnih.gov Each molecule has a unique cyclic voltammogram (a plot of current versus applied potential), allowing for its specific identification and quantification. rsc.org

While direct studies detailing the FSCV profile of this compound are not extensively published, the methodology is well-established for serotonin and dopamine (B1211576). nih.gov Given the structural similarity between serotonin and this compound, the principles and parameters used for serotonin detection are highly relevant. For serotonin detection, the potential of the carbon fiber microelectrode is typically scanned from a holding potential to an oxidizing potential and back. nih.gov For instance, a common waveform for serotonin scans from 0 V to 1200 mV and back to -600 mV versus a Ag/AgCl reference electrode. nih.gov The resulting current from the oxidation of the analyte is proportional to its concentration in the vicinity of the electrode. frontiersin.org

The primary advantage of FSCV is its exceptional temporal (sub-second) and spatial (micrometer) resolution, enabling the study of rapid neurotransmitter release and reuptake dynamics. nih.govwikipedia.org This makes it a valuable tool for investigating the effects of this compound on serotonergic neurotransmission.

Table 1: Typical FSCV Parameters for Monoamine Detection

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Working Electrode | Carbon-fiber microelectrode | Provides the surface for oxidation/reduction reactions. |

| Reference Electrode | Ag/AgCl | Maintains a stable reference potential. |

| Scan Rate | 400 V/s | Allows for rapid data acquisition (e.g., 10 Hz). rsc.org |

| Voltage Waveform | Triangular or N-shaped | Drives the oxidation and reduction of the analyte. |

| Holding Potential | -0.4 V to 0 V | The potential at which the electrode is held between scans. nih.govrsc.org |

| Switching Potential | +1.2 V to +1.5 V | The potential at which the scan direction is reversed. nih.govfrontiersin.org |

Sample Preparation Strategies for Complex Biological Matrices (e.g., Brain Homogenates, CSF, Microdialysates)

The analysis of this compound in biological samples such as brain homogenates, cerebrospinal fluid (CSF), and microdialysates requires meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. biotage.comnih.gov

Extraction: The initial step in sample preparation is often the extraction of the analyte from the biological matrix. tiaft.org Common techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases. biotage.comtiaft.org It is a relatively inexpensive and effective technique for biological fluids with low protein content. tiaft.org

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively adsorb the analyte from the liquid sample, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. This is a common approach for cleaning up complex samples like tissue homogenates. tiaft.org

Protein Precipitation (PPT): For samples with high protein content, such as plasma or brain homogenates, proteins are often precipitated using organic solvents (e.g., acetonitrile) or acids. lcms.cz The supernatant containing the analyte can then be further processed.

Derivatization: Derivatization involves chemically modifying the analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or detectability for mass spectrometry (MS). jfda-online.com For compounds like this compound, which contain polar functional groups (hydroxyl and amine), derivatization can improve chromatographic peak shape and reduce adsorption to the analytical column. jfda-online.com Acylation with fluorinated anhydrides is a common derivatization strategy for amines and alcohols. jfda-online.com

Cleanup: Cleanup procedures are essential to remove matrix components that can interfere with the analysis, a phenomenon known as ion suppression in LC-MS. chromatographyonline.com These procedures can be integrated with the extraction step (e.g., in SPE) or performed as a separate step. Techniques like filtration can remove particulate matter. biotage.com

Table 2: Overview of Sample Preparation Techniques

| Technique | Principle | Application in this compound Analysis |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids based on solubility. tiaft.org | Extraction from liquid samples like CSF or plasma. |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent followed by elution. tiaft.org | Cleanup and concentration from complex matrices like brain homogenates. |

| Protein Precipitation (PPT) | Removal of proteins from the sample by denaturation and centrifugation. lcms.cz | Pre-treatment of plasma or tissue homogenates. |

| Derivatization | Chemical modification of the analyte to improve analytical characteristics. jfda-online.com | Potentially used to improve chromatographic performance for GC or LC analysis. |

In a typical workflow for analyzing this compound in a brain homogenate, the tissue would first be homogenized in a suitable buffer. tiaft.org This would be followed by protein precipitation and then SPE for cleanup and concentration. If GC-MS is the chosen analytical method, a derivatization step would likely be necessary. For LC-MS analysis, derivatization may not be required, but careful optimization of the mobile phase is crucial. nih.gov this compound has been used as an internal standard in a liquid chromatographic method for the quantification of serotonin and its metabolites in human cerebrospinal fluid, plasma, and urine, highlighting its compatibility with these analytical workflows. nih.gov

Development of Immunoassays or Biosensors (if relevant research exists)

Immunoassays are biochemical tests that measure the presence or concentration of a molecule in a solution through the use of an antibody or an antigen. wikipedia.org These assays, such as the enzyme-linked immunosorbent assay (ELISA), are known for their high specificity and sensitivity. quanterix.comabyntek.com Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect a chemical substance. wikipedia.org

A review of the current scientific literature indicates a lack of specific research on the development of immunoassays or biosensors for the direct detection of this compound. While immunoassays and biosensors for other molecules, such as cytokines like Interleukin-6, are well-developed, this technology does not appear to have been applied to this compound. nih.govrsc.orgfrontiersin.org The development of such tools would require the generation of specific antibodies that can distinguish this compound from the endogenous serotonin, which represents a significant immunological challenge due to their structural similarity.

Computational and Theoretical Investigations of 6 Fluoroserotonin

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mechanisms of neurotransmitters and their analogs, such as 6-Fluoroserotonin, to their respective protein targets.

Molecular docking studies are instrumental in predicting how this compound interacts with various serotonin (B10506) receptors (5-HTRs) and the serotonin transporter (SERT). nih.govabap.co.in These studies model the binding of this compound to the orthosteric binding site, where serotonin naturally binds, as well as to potential allosteric sites, which are distinct from the primary binding pocket and can modulate the receptor's or transporter's activity. nih.govnih.gov

The binding pocket of serotonin receptors is generally formed by residues within the transmembrane helices (TMs) 3, 5, 6, and 7. nih.govbmbreports.org For SERT, the central binding site is composed of subsites A, B, and C. biorxiv.org In docking simulations, the amine group of ligands like serotonin typically interacts with a conserved aspartate residue (Asp98 in SERT) in subsite A. biorxiv.org

The introduction of a fluorine atom at the 6th position of the indole (B1671886) ring of serotonin is predicted to alter its binding affinity and selectivity for different serotonin receptor subtypes and the transporter. Fluorine's high electronegativity can lead to more favorable interactions with specific amino acid residues in the binding pocket, potentially increasing binding affinity. Docking simulations can quantify these interactions and provide a binding energy score, which is an estimation of the binding affinity. abap.co.in

| Target Protein | Predicted Binding Site(s) | Key Interacting Residues (Hypothetical) | Predicted Effect of 6-Fluoro Group |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Orthosteric site | Aspartate, Serine, Phenylalanine | Enhanced electrostatic or hydrogen bonding interactions |

| Serotonin Transporter (SERT) | Orthosteric (S1) and Allosteric (S2) sites | Asp98, Tyrosine, Glycine | Altered binding pose and affinity compared to serotonin |

This table is illustrative and based on general principles of ligand-receptor interactions. Specific residues and effects would need to be determined by dedicated docking studies on this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. arabjchem.orgphyschemres.orgmdpi.com These methods provide insights into how the introduction of a fluorine atom affects the electronic structure and reactivity of the serotonin molecule.

Fluorine is the most electronegative element, and its substitution onto the indole ring of serotonin significantly influences the molecule's electronic properties. libretexts.org The fluorine atom acts as a strong electron-withdrawing group through the sigma bond network (inductive effect) but can also act as a weak pi-donating group due to its lone pairs of electrons.

Quantum chemical calculations can map the electron density distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. chemrxiv.orgnih.gov The HOMO and LUMO are crucial for understanding chemical reactivity, as they represent the molecule's ability to donate and accept electrons, respectively.

The introduction of fluorine is expected to lower the energy of both the HOMO and LUMO of the serotonin scaffold. A lower HOMO energy suggests decreased susceptibility to oxidation, while the change in the HOMO-LUMO energy gap can affect the molecule's chemical stability and spectroscopic properties. These calculations help to rationalize the observed chemical behavior and can predict the reactivity of this compound in biological systems. physchemres.org

| Property | Effect of 6-Fluoro Substitution | Rationale |

| Electron Density | Increased on the fluorine atom, decreased on adjacent carbon atoms | High electronegativity of fluorine |

| HOMO Energy | Lowered | Inductive electron withdrawal by fluorine |

| LUMO Energy | Lowered | Inductive electron withdrawal by fluorine |

| Dipole Moment | Altered in magnitude and direction | Introduction of a highly polar C-F bond |

This table presents expected trends based on the known electronic effects of fluorine.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the study of their conformational changes and interactions with their environment over time. wikipedia.orgnih.gov This technique is particularly valuable for understanding how this compound behaves in complex biological systems like cell membranes and protein binding pockets.

MD simulations of the this compound-protein complex can reveal the stability of the binding pose predicted by molecular docking and identify key dynamic interactions that stabilize the complex. nih.gov These simulations can show how the ligand and protein residues move in relation to each other, providing a more realistic picture of the binding event than static docking poses. nih.gov

Furthermore, MD simulations are a powerful tool for investigating allosteric modulation. nih.govbiorxiv.orgelifesciences.orgfrontiersin.org By simulating the binding of this compound to an allosteric site on SERT, for example, researchers can observe how this interaction induces conformational changes in the protein that affect the binding of serotonin or other ligands at the primary (orthosteric) site. These dynamic simulations can help to elucidate the mechanism by which allosteric modulators fine-tune the activity of their protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in drug discovery and development to predict the biological activity of chemical compounds based on their molecular structures. frontiersin.orgnih.gov These in silico methods are crucial for screening large libraries of compounds, prioritizing promising candidates, and minimizing the need for extensive in vivo testing. frontiersin.org

Cheminformatics encompasses the use of computational techniques to analyze chemical data, including the representation of chemical structures, analysis of chemical space, and the development of predictive models. dblp.org QSAR, a key component of cheminformatics, establishes a mathematical relationship between the structural properties (descriptors) of molecules and their biological activities. frontiersin.orgnih.gov

Predictive models for receptor binding or enzymatic activity for a compound like this compound would aim to forecast its affinity for specific biological targets, such as serotonin receptors or enzymes involved in its metabolic pathway. These models are built using datasets of known compounds with experimentally determined binding affinities (e.g., Ki, Kd, or IC50 values). diva-portal.orgnih.gov

Various machine learning and deep learning algorithms are employed to construct these predictive models, including:

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. diva-portal.orgpraiseworthyprize.org

Support Vector Machines (SVM): A supervised learning model that analyzes data for classification and regression analysis. praiseworthyprize.org

Graph Neural Networks (GNNs): A class of deep learning methods designed to perform inference on data described by graphs, which is well-suited for molecular structures. nih.govmdpi.com

Multi-layer Perceptron (MLP): A class of feedforward artificial neural networks. praiseworthyprize.org

The process typically involves calculating a wide range of molecular descriptors for each compound in a training set. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). A statistical method is then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For this compound, a hypothetical QSAR model could be developed to predict its binding affinity to various serotonin receptor subtypes. The inclusion of the fluorine atom would be a key descriptor, as its high electronegativity can significantly alter the electronic properties and binding interactions of the molecule compared to serotonin. researchgate.net

Hypothetical Data for a Predictive QSAR Model for 5-HT₂A Receptor Binding:

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimentally Determined Ki (nM) | Predicted Ki (nM) |

| Serotonin | 176.22 | 0.6 | 69.9 | 150 | 145 |

| This compound | 194.21 | 0.8 | 69.9 | Hypothetical: 120 | 125 |

| Tryptamine (B22526) | 160.22 | 1.3 | 46.2 | 500 | 480 |

| 5-Methoxytryptamine | 190.24 | 1.1 | 55.4 | 200 | 210 |

In Silico Prediction of Metabolic Fate and Bioavailability in Research Models

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govscielo.br This helps in identifying compounds with potentially poor pharmacokinetic profiles, thereby reducing late-stage failures. uq.edu.au

Metabolic Fate: The prediction of metabolic fate involves identifying potential metabolites that could be formed in the body. The cytochrome P450 (CYP450) enzyme system is a major contributor to the metabolism of many drugs and xenobiotics. nih.gov In silico models can predict the sites on a molecule that are most likely to be metabolized (Sites of Metabolism, SOM) by different CYP isoforms. nih.govsimulations-plus.com For this compound, these models would assess how the fluorine substitution influences its interaction with metabolic enzymes compared to serotonin. The strong carbon-fluorine bond can sometimes block metabolic pathways that would otherwise be active. researchgate.net

Hypothetical Predicted Metabolites of this compound:

| Parent Compound | Predicted Metabolizing Enzyme | Predicted Metabolite | Predicted Metabolic Reaction |

| This compound | MAO-A | 6-Fluoro-5-hydroxyindoleacetaldehyde | Oxidative deamination |

| This compound | CYP2D6 | 6-Fluoro-N-demethylserotonin | N-demethylation (if applicable) |

| This compound | UGT | This compound-O-glucuronide | Glucuronidation |

Hypothetical In Silico ADMET Profile for this compound:

| Property | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | Potential for central nervous system activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Human Oral Bioavailability | >80% | Predicted to be highly bioavailable |

Emerging Research Directions and Future Prospects for 6 Fluoroserotonin

Development of Next-Generation Fluorinated Serotonin (B10506) Probes with Enhanced Specificity

The development of novel neurochemical probes is critical for advancing our understanding of serotonergic neurotransmission. 6-Fluoroserotonin and its analogs are at the forefront of this endeavor, with ongoing research focused on creating next-generation probes with superior specificity and functionality.

One promising area is the development of fluorescent false neurotransmitters (FFNs). These are synthetic fluorescent analogs of neurotransmitters that can be used to visualize neuronal communication with high resolution. nih.gov The introduction of a fluorine atom, as in this compound, can modulate the electronic and steric properties of the molecule, potentially enhancing its selectivity for the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2). nih.gov This enhanced specificity is crucial for accurately tracing the path of serotonin from reuptake at the synapse to vesicular packaging and release.

Research into fluorinated acridone (B373769) analogs has identified compounds with boosted activity at SERT, demonstrating the significant impact of fluorine substitution. nih.gov This suggests that further exploration of fluorinated serotonin analogs could yield probes with even greater affinity and specificity. The goal is to develop probes that not only bind with high fidelity but also possess improved photophysical properties for advanced imaging techniques.

Future research will likely focus on:

Systematic Structure-Activity Relationship (SAR) Studies: To understand how the position and number of fluorine substitutions on the serotonin molecule affect its interaction with SERT, VMAT2, and various serotonin receptors.

Multi-Functional Probes: Designing probes that are not only fluorescent but also carry other functionalities, such as photo-crosslinkers or affinity tags, to identify and isolate protein partners of the serotonin transport machinery.